2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Catalog No.
S6602696
CAS No.
1392422-47-7
M.F
C36H56N2O2S2Sn2
M. Wt
850.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)...

CAS Number

1392422-47-7

Product Name

2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

IUPAC Name

2,5-bis(2-ethylhexyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

Molecular Formula

C36H56N2O2S2Sn2

Molecular Weight

850.4 g/mol

InChI

InChI=1S/C30H38N2O2S2.6CH3.2Sn/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2;;;;;;;;/h11-12,15-16,21-22H,5-10,13-14,19-20H2,1-4H3;6*1H3;;

InChI Key

TXZZSZDCOCQKCS-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C

Description

The exact mass of the compound 2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is 850.18213 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound notable for its unique structural features. It belongs to the class of pyrrolo[3,4-c]pyrrole derivatives, which are characterized by a fused bicyclic structure that incorporates nitrogen and carbon atoms. This compound is distinguished by its two 2-ethylhexyl substituents and two thiophene rings attached via trimethylstannyl groups. The chemical formula is C36H56N2O2S2Sn, and it has a molecular weight of 676.10 g/mol .

There is no known mechanism of action for this specific molecule. DPPs in general can act as electron acceptors in organic solar cells and organic field-effect transistors due to their ability to accept electrons from donor molecules []. However, the presence of the trimethylstannyl groups likely alters these properties, and further functionalization would be needed to achieve specific functionalities.

Information on the safety hazards of this specific compound is not available. However, organotin compounds like trimethyltin can be toxic []. It is advisable to handle this compound with care using appropriate personal protective equipment in a well-ventilated fume hood.

The reactivity of 2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione can be attributed to the presence of multiple functional groups. The thiophene rings can undergo electrophilic substitutions or polymerization reactions. The trimethylstannyl groups may participate in Stille coupling reactions, enabling the formation of various conjugated polymers or oligomers. Additionally, the compound's pyrrole structure can engage in oxidation reactions under certain conditions .

The synthesis of 2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multi-step organic synthesis techniques:

  • Formation of Pyrrolo[3,4-c]pyrrole Core: Initial steps often include the condensation of appropriate pyrrole derivatives to form the bicyclic core.
  • Introduction of Thiophene Rings: This can be achieved through electrophilic substitution reactions involving thiophene precursors.
  • Attachment of Trimethylstannyl Groups: Stille coupling reactions are commonly employed to introduce trimethylstannyl groups onto the thiophene rings.
  • Alkylation: The final step involves attaching the 2-ethylhexyl groups through alkylation reactions .

This compound has potential applications in various fields:

  • Organic Electronics: Its conjugated structure makes it suitable for use in organic photovoltaic devices and light-emitting diodes.
  • Material Science: It may serve as a building block for creating advanced materials with tailored electronic properties.
  • Pharmaceuticals: Potential applications in drug development due to its unique chemical properties and possible biological activities .

Several compounds share structural similarities with 2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione:

Compound NameChemical StructureUnique Features
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dioneC14H8N2O2S2Lacks alkyl substituents
3-(Trimethylstannyl)thiopheneC7H10SSimpler structure with no pyrrole core
3-EthoxycarbonylthiopheneC7H8O2SDifferent substituent pattern

Uniqueness: The unique combination of alkyl chains and stannyl groups in 2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione distinguishes it from simpler analogs by enhancing solubility and potentially improving electronic properties .

This compound's complexity and potential versatility make it an intriguing subject for further research in both synthetic chemistry and material science.

Hydrogen Bond Acceptor Count

4

Exact Mass

850.18213 g/mol

Monoisotopic Mass

852.18273 g/mol

Heavy Atom Count

44

Dates

Last modified: 11-23-2023

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